(R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Catalog No.
S13392373
CAS No.
474902-30-2
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic a...

CAS Number

474902-30-2

Product Name

(R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

IUPAC Name

2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-5-3-2-4-8(9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)/t7-/m1/s1

InChI Key

OMRMFMYVQMSRLZ-SSDOTTSWSA-N

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O

Isomeric SMILES

C[C@@H]1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O

(R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound characterized by a benzoic acid moiety linked to a 2,5-dioxopyrrolidine structure. Its molecular formula is C12H11NO4C_{12}H_{11}NO_4, with a molecular weight of approximately 233.22 g/mol. The compound features a chiral center, which contributes to its stereochemistry, making it significant in various biological applications. The presence of the 2,5-dioxopyrrolidine ring suggests potential reactivity and interaction with biological targets, particularly in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives.
  • Reduction: It can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzoic acid moiety is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound for specific applications in organic synthesis and medicinal chemistry.

The biological activity of (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has been explored in various studies. It has shown promise as a multitargeted compound with potential anticonvulsant and antinociceptive properties. Its interaction with biological systems suggests that it may act as an enzyme inhibitor or modulator of protein-ligand interactions, making it relevant in drug development and therapeutic applications .

The synthesis of (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methyl-2,5-dioxopyrrolidine and benzoic acid.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions using solvents such as ethanol or acetic acid. Catalysts like potassium hydroxide may be employed to enhance reaction efficiency.
  • Purification: After the reaction, the product is purified through crystallization or chromatography to obtain the desired compound in high purity.

This synthetic route highlights the importance of optimizing conditions to achieve high yields and purity.

(R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several applications:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals due to its biological activity.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.
  • Research

Interaction studies involving (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid focus on its binding affinity and activity against various biological targets. Research indicates that this compound can interact with specific enzymes and receptors, potentially leading to therapeutic effects. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-(2-Oxopyrrolidin-1-yl)benzoic acidContains a 2-oxopyrrolidine structureLacks the methyl substitution at position 3
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acidSimilar dioxopyrrolidine structure but different positionDifferent stereochemistry affecting activity
Methyl 2-(2-Oxopyrrolidin-1-yl)acetateContains an ester group instead of carboxylic acidAlters solubility and reactivity
4-(2,5-Dioxopyrrolidin-1-yl)methylbenzoic acidContains a different substitution pattern on the benzoic ringUnique functional group impacts biological activity

These compounds illustrate variations in functional groups and structural arrangements that influence their chemical properties and biological activities.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.06880783 g/mol

Monoisotopic Mass

233.06880783 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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